molecular formula C23H24N2O4 B2449521 4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-13-3

4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2449521
CAS RN: 2034467-13-3
M. Wt: 392.455
InChI Key: HILIBJCBMNGHNQ-UHFFFAOYSA-N
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Description

The compound “4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Structural Analysis and Molecular Conformations

Studies have explored the molecular structures and conformations of compounds with components similar to the specified chemical, such as 2-phenylmalonpiperadide and 2-phenylmalonmorpholide. These analyses reveal differences in molecular conformations despite chemical similarities, focusing on the orientation of carbonyl groups and the heterocyclic rings' arrangements (Lynch, Spicer, & Mcclenaghan, 2003).

Reactivity and Synthetic Applications

Research into the reactivity of indolylmethylium ions and their reactions with π-nucleophiles demonstrates the potential of structurally similar compounds in synthetic chemistry. These findings highlight the derived electrophilicities and their application in predicting nucleophilic reaction partners, indicating a broad scope for synthetic applications (Follet, Berionni, Mayer, & Mayr, 2015).

Preparation of Spiroheterocycles

The synthesis of spiroheterocycles from reactions involving isatins, urea, and piperidinyl or morpholinyl diones has been developed. This process highlights the efficiency and versatility in introducing pyridyl and morpholinyl groups into the product structures, offering insights into the potential for creating complex molecular architectures (Gao et al., 2017).

Inhibition Studies and Enzymatic Activities

Investigations on the inhibitory effects of isatin Mannich bases on carbonic anhydrases and cholinesterase enzymes reveal significant biological activities. These studies provide a foundation for understanding the biological interactions and potential therapeutic applications of compounds with similar structural features (Ozmen Ozgun et al., 2016).

Future Directions

The future directions for research on “4-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated .

properties

IUPAC Name

4-[1-[4-(4-methylphenyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-2-4-17(5-3-16)18-6-8-19(9-7-18)23(28)24-12-10-20(11-13-24)25-21(26)14-29-15-22(25)27/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILIBJCBMNGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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